2-(Phenylsulfonylmethyl)benzaldehyde

Description

Molecular Composition and Connectivity

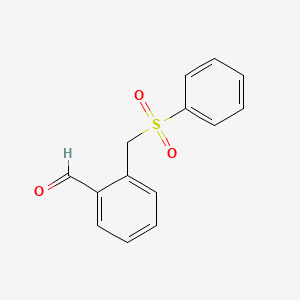

The molecular architecture of 2-(Phenylsulfonylmethyl)benzaldehyde consists of a benzaldehyde core structure bearing a phenylsulfonylmethyl substituent at the ortho position. The compound exhibits a molecular weight of 260.31 grams per mole, with the International Union of Pure and Applied Chemistry name 2-(benzenesulfonylmethyl)benzaldehyde. The structural framework encompasses two distinct aromatic rings connected through a sulfonylmethyl bridge, creating a complex molecular topology that influences both physical and chemical properties.

The connectivity pattern reveals a benzene ring bearing an aldehyde functional group (-CHO) and a methylene bridge (-CH₂-) that links to a phenylsulfonyl moiety (C₆H₅SO₂-). This arrangement places the bulky phenylsulfonyl group in close proximity to the electron-withdrawing aldehyde function, establishing significant intramolecular interactions. The methylene spacer provides conformational flexibility while maintaining electronic communication between the aromatic systems through the sulfur center.

Physical property data indicates a melting point range of 141-145°C, suggesting strong intermolecular interactions typical of compounds containing both polar and aromatic components. The crystalline form appears as a white to yellow powder, with the color variation potentially reflecting conformational polymorphism or trace impurities. The molecular structure accommodates three hydrogen bond acceptors and zero hydrogen bond donors, with four freely rotating bonds contributing to conformational diversity.

Propriétés

IUPAC Name |

2-(benzenesulfonylmethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3S/c15-10-12-6-4-5-7-13(12)11-18(16,17)14-8-2-1-3-9-14/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTVRUZABJBZKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10463081 | |

| Record name | 2-(Phenylsulfonylmethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

468751-38-4 | |

| Record name | 2-(Phenylsulfonylmethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Radical Bromination Followed by Sulfonylation

A widely used method involves a two-step sequence:

Step 1: Radical Bromination of a Methyl-Substituted Aromatic Precursor

For example, methyl 4-fluoro-2-methylbenzoate or related compounds are subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. This reaction is typically performed in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures (80–100 °C) under nitrogen atmosphere for 6 hours to ensure complete bromination of the benzylic position.

Step 2: Nucleophilic Substitution with Benzenesulfinic Acid Sodium Salt

The bromomethyl intermediate is then reacted with benzenesulfinic acid sodium salt dihydrate in a polar aprotic solvent such as N,N-dimethylformamide (DMF) at 80 °C overnight. This step replaces the bromine atom with the phenylsulfonyl group, yielding the phenylsulfonylmethyl derivative.

Step 3: Oxidation or Functional Group Transformation

If starting from esters or alcohols, subsequent reduction or oxidation steps can be applied to convert the side chain into the aldehyde functionality. For example, reduction of esters to alcohols with diisobutylaluminum hydride (DIBAL-H) at low temperature (−78 °C), followed by oxidation with Dess–Martin periodinane (DMP) at room temperature, affords the aldehyde.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl4, 80–100 °C, 6 h | High (not specified) | Radical bromination at benzylic position |

| Sulfonylation | Benzenesulfinic acid sodium salt, DMF, 80 °C, overnight | High (not specified) | Nucleophilic substitution to sulfone |

| Reduction | DIBAL-H (1.0 M in hexane), −78 °C, 2 h | 90 | Conversion of ester to alcohol |

| Oxidation | DMP, CH2Cl2, rt, 3 h | 63 | Alcohol to aldehyde conversion |

This approach has been demonstrated for substituted analogues such as 4-fluoro- and 4-methoxy-substituted derivatives, confirming its versatility.

Detailed Reaction Parameters and Optimization

From the comprehensive synthetic data, the following parameters are critical for optimal synthesis:

| Parameter | Optimal Range/Condition | Effect on Reaction |

|---|---|---|

| Radical initiator | AIBN or benzoyl peroxide (approx. 5–10 mol%) | Initiates bromination efficiently |

| Temperature (bromination) | 80–100 °C | Ensures complete benzylic bromination |

| Reaction time (bromination) | 6 hours | Sufficient for full conversion |

| Sulfonylation solvent | DMF | Polar aprotic solvent favors substitution |

| Sulfonylation temperature | 80 °C | Promotes nucleophilic substitution |

| Sulfonylation time | Overnight (12–16 h) | Ensures reaction completion |

| Reduction temperature | −78 °C | Controls selectivity in ester to alcohol |

| Oxidation conditions | DMP, room temperature, 3 h | Mild oxidation to aldehyde |

Purification and Characterization

Purification: Flash column chromatography on silica gel using a mixture of ethyl acetate and hexane (typically 1:2) is standard to isolate pure this compound.

Characterization: The product is confirmed by IR spectroscopy showing characteristic aldehyde C=O stretch (~1693 cm^-1) and sulfone S=O stretches (~1300 and 1150 cm^-1). Proton NMR spectra display aromatic protons and the benzylic methylene protons shifted downfield due to the sulfonyl group.

Summary Table of a Representative Synthesis

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Radical bromination | NBS, AIBN, CCl4, 80 °C, 6 h | Bromomethyl intermediate | High | Benzylic bromination |

| Sulfonylation | Benzenesulfinic acid sodium salt, DMF, 80 °C, overnight | Phenylsulfonylmethyl derivative | High | Nucleophilic substitution |

| Reduction | DIBAL-H, −78 °C, 2 h | Benzylic alcohol | 90 | Ester to alcohol |

| Oxidation | DMP, CH2Cl2, rt, 3 h | This compound | 63 | Alcohol to aldehyde |

Research Findings and Mechanistic Insights

Radical bromination proceeds via benzylic hydrogen abstraction and bromine radical substitution, favored by the stability of benzylic radicals.

Sulfonylation involves nucleophilic attack by the benzenesulfinic acid salt on the benzylic bromide, forming the sulfone.

Reduction and oxidation steps are standard transformations for functional group interconversion, conducted under mild conditions to preserve sensitive groups.

The overall sequence provides good yields and high purity, suitable for scale-up and further synthetic applications.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Phenylsulfonylmethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form alcohols.

Substitution: The phenylsulfonylmethyl group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like sodium hydride and alkyl halides are used for substitution reactions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehyde derivatives .

Applications De Recherche Scientifique

Organic Synthesis

Reagent in Synthetic Chemistry

2-(Phenylsulfonylmethyl)benzaldehyde serves as an important building block in organic synthesis. It is utilized in the preparation of various functionalized compounds through reactions such as:

- Nucleophilic Substitution : The sulfonyl group enhances the electrophilicity of the benzaldehyde, facilitating nucleophilic attack.

- Multicomponent Reactions : This compound can participate in multicomponent reactions, leading to the formation of complex organic structures.

Case Study: Multicomponent Reaction

A recent study demonstrated its use in a multicomponent reaction involving primary amines and diphenylphosphine oxide, yielding various products including isoquinoline derivatives. The reaction conditions were optimized to enhance yield and selectivity, showcasing its utility in synthesizing complex molecules from simple precursors .

Medicinal Chemistry

Antimicrobial and Antiparasitic Activity

Research has indicated that derivatives of this compound exhibit significant biological activities. For instance, compounds derived from this aldehyde have been screened for their antileishmanial and antitrypanosomal properties.

| Compound | Target Organism | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | Leishmania infantum | 1.1 | >18 |

| Compound B | Trypanosoma brucei | 0.04 | >550 |

In vitro studies have shown that certain derivatives possess low IC50 values, indicating potent activity against these pathogens while maintaining low cytotoxicity against human cells .

Material Science

Polymer Chemistry

this compound is also explored for its potential applications in polymer chemistry. Its sulfonyl group can be incorporated into polymer backbones to enhance properties such as thermal stability and mechanical strength.

Case Study: Polymer Modification

A study focused on modifying polycarbonate materials with sulfonyl-containing compounds to improve their thermal and mechanical properties. The incorporation of this compound into the polymer matrix resulted in improved performance metrics compared to unmodified polymers .

Mécanisme D'action

The mechanism of action of 2-(Phenylsulfonylmethyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The phenylsulfonylmethyl group can also participate in interactions that modulate the compound’s activity .

Comparaison Avec Des Composés Similaires

Antitumor Activity

Benzaldehydes with prenyl or aliphatic side chains (e.g., fungal-derived compound 9 in ) exhibit potent antitumor activity. The presence of a pyran ring formed by hydroxyl and alkyl groups enhances their ability to overcome multidrug resistance, a feature absent in this compound .

Luminescent and Coordination Properties

Chlorine and sulfonamide-substituted benzaldehydes (e.g., 5-chloro-2-(N-tosylamino)benzaldehyde) form stable zinc-azomethine complexes with tunable photoluminescence, suggesting applications in optoelectronics. The sulfonyl group in the target compound may similarly stabilize metal complexes but requires experimental validation .

Ecological and Behavioral Effects

Substituents like methyl or ethyl groups (e.g., 3,4-dimethylbenzaldehyde) influence insect behavior, acting as repellents or attractants. In contrast, the sulfonyl group’s strong electron-withdrawing nature likely reduces volatility, limiting ecological dispersal compared to simpler aldehydes like benzaldehyde .

Activité Biologique

2-(Phenylsulfonylmethyl)benzaldehyde is an organic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H12O3S

- Molecular Weight : 260.31 g/mol

- CAS Number : 468751

Synthesis

The synthesis of this compound typically involves the reaction of benzaldehyde with phenylsulfonylmethyl chloride in the presence of a base. This method yields the compound in moderate to high purity and is efficient for producing derivatives with varied substituents.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell walls and interference with metabolic processes.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound has been shown to induce apoptosis through the activation of caspase pathways.

Case Study : A study published in the Journal of Medicinal Chemistry reported that treatment with this compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM over a 48-hour period. The study highlighted the compound's potential as a lead structure for the development of novel anticancer agents .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Antimicrobial Mechanism : The compound inhibits key enzymes involved in bacterial metabolism, leading to cell death.

- Anticancer Mechanism : It triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential, ultimately leading to programmed cell death.

Comparative Analysis

When compared to structurally similar compounds, this compound demonstrates superior biological activity due to its unique sulfonyl group, which enhances its interaction with biological targets.

| Compound | Antimicrobial Activity (MIC) | Cytotoxicity (HepG2) |

|---|---|---|

| This compound | 32 µg/mL | IC50 = 10 µM |

| Benzaldehyde | >128 µg/mL | IC50 = >50 µM |

| Phenylsulfonamide | >64 µg/mL | IC50 = >40 µM |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Phenylsulfonylmethyl)benzaldehyde, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, benzaldehyde derivatives with sulfonyl groups are often prepared by reacting benzaldehyde with phenylsulfonylmethyl halides in the presence of a base (e.g., K₂CO₃) under inert atmospheres. Purity optimization involves recrystallization from ethanol or chromatography (silica gel, hexane/ethyl acetate gradients). Analytical techniques like HPLC (≥95% purity threshold) and NMR (confirming absence of unreacted starting materials) are critical .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies aldehyde proton (δ 9.8–10.2 ppm) and sulfonylmethyl group (δ 3.5–4.5 ppm for CH₂). Aromatic protons appear in δ 7.0–8.0 ppm .

- FT-IR : Confirms aldehyde C=O stretch (~1700 cm⁻¹) and sulfonyl S=O stretches (~1150–1300 cm⁻¹) .

- LC-MS : Validates molecular weight (e.g., [M+H]+ peak) and detects impurities .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Storage : Keep in airtight containers under nitrogen, away from oxidizers and moisture, at 2–8°C .

- PPE : Use nitrile gloves, lab coats, and fume hoods. In case of skin contact, wash with soap/water; for inhalation, move to fresh air .

- Waste Disposal : Follow institutional guidelines for halogenated/organosulfur waste .

Q. How does the sulfonylmethyl group influence the compound’s stability and reactivity?

- Methodological Answer : The electron-withdrawing sulfonyl group increases electrophilicity at the aldehyde, enhancing reactivity in condensations (e.g., forming Schiff bases). Stability studies (TGA/DSC) under varying pH/temperature are recommended to assess decomposition thresholds .

Advanced Research Questions

Q. What kinetic and mechanistic insights exist for reactions involving this compound?

- Methodological Answer : Kinetic studies (e.g., UV-Vis monitoring of aldol condensations) reveal pseudo-first-order kinetics. Activation energies (Eₐ) can be derived from Arrhenius plots under controlled temperatures (25–80°C). Computational modeling (DFT) helps predict transition states and regioselectivity .

Q. How does this compound interact with biological targets, and what assays validate these interactions?

- Methodological Answer : The aldehyde and sulfonyl groups enable covalent binding to cysteine residues in enzymes (e.g., proteases). Validate via:

- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates .

- Crystallography : Co-crystallization with target proteins (e.g., PDB deposition) .

Q. How do structural modifications (e.g., substituent position) affect the compound’s properties, and how can conflicting data be resolved?

- Methodological Answer :

- Substituent Effects : Compare analogs (e.g., 2- vs. 4-substituted) via Hammett plots to quantify electronic effects on reaction rates .

- Data Resolution : Use multivariate analysis (e.g., PCA) to disentangle steric vs. electronic contributions. Replicate studies under standardized conditions (solvent, catalyst loading) .

Q. What novel applications in organic synthesis or materials science are emerging for this compound?

- Methodological Answer :

- Heterocycle Synthesis : Serve as a precursor for quinoline derivatives via Friedländer reactions .

- Coordination Chemistry : Act as a ligand for transition metals (e.g., Pd-catalyzed cross-couplings) after aldehyde derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.